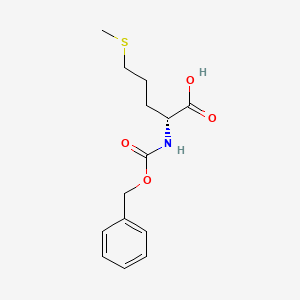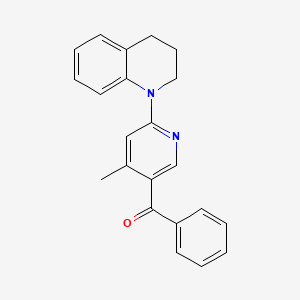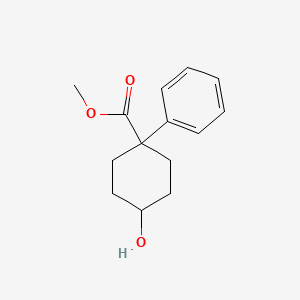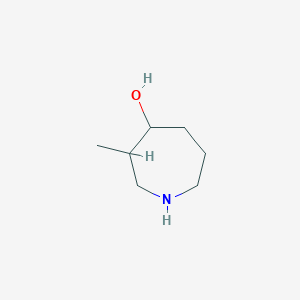
4-Bromobutanimidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobutanimidamidehydrochloride is a chemical compound with the molecular formula C4H10BrClN2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a derivative of butanimidamide, where a bromine atom is substituted at the fourth position, and it is commonly used in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutanimidamidehydrochloride typically involves the reaction of 4-bromobutanenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobutanimidamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 4-hydroxybutanimidamide, 4-cyanobutanimidamide, and various substituted amides.
Oxidation Reactions: Products include oximes and nitriles.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
4-Bromobutanimidamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromobutanimidamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Bromobutanenitrile: A precursor in the synthesis of 4-Bromobutanimidamidehydrochloride.
4-Bromobutylamine: A related compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both bromine and amidine functional groups. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H10BrClN2 |
|---|---|
Poids moléculaire |
201.49 g/mol |
Nom IUPAC |
4-bromobutanimidamide;hydrochloride |
InChI |
InChI=1S/C4H9BrN2.ClH/c5-3-1-2-4(6)7;/h1-3H2,(H3,6,7);1H |
Clé InChI |
NPJVUFGORTZITM-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=N)N)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)

![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)

![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)




![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)




